molecular formula C6H5ClFNO B15335063 O-(3-Chloro-4-fluorophenyl)hydroxylamine

O-(3-Chloro-4-fluorophenyl)hydroxylamine

Cat. No.: B15335063
M. Wt: 161.56 g/mol
InChI Key: IUYIDUKXDCRFFG-UHFFFAOYSA-N
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Description

O-(3-Chloro-4-fluorophenyl)hydroxylamine is a high-purity aryl-substituted hydroxylamine derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. This compound is characterized by a hydroxylamine group (-ONH2) bound to a 3-chloro-4-fluorophenyl ring. The unique halogenated aromatic system enhances its reactivity and enables its use in forming oximes, nitrones, and other functionalized aromatic systems critical for advanced synthesis . In pharmaceutical research, hydroxylamine derivatives are valuable building blocks for the development of targeted therapies. Structural analogs of this compound have demonstrated significant biological activity, functioning as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) . Furthermore, incorporating the trisubstituted hydroxylamine moiety into drug scaffolds is a recognized strategy in medicinal chemistry to fine-tune properties like basicity and lipophilicity, which can improve brain penetration for targets such as epidermal growth factor receptor (EGFR) in non-small-cell lung cancer . The mechanism of action for this compound and its derivatives typically involves its ability to act as a nucleophile in chemical reactions, forming covalent bonds with carbonyl groups to create oximes or participating in nucleophilic substitution reactions to generate new chemical entities . This compound is strictly for research and further manufacturing use only. It is not intended for diagnostic or human use.

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

O-(3-chloro-4-fluorophenyl)hydroxylamine

InChI

InChI=1S/C6H5ClFNO/c7-5-3-4(10-9)1-2-6(5)8/h1-3H,9H2

InChI Key

IUYIDUKXDCRFFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1ON)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Chloro-4-fluorophenyl)hydroxylamine typically involves the reduction of nitro compounds. One common method includes the reduction of 3-chloro-4-fluoronitrobenzene using zinc dust in the presence of ammonium chloride at elevated temperatures to yield the corresponding hydroxylamine .

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalytic hydrogenation is also explored to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(3-Chloro-4-fluorophenyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds.

    Reduction: It can be further reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

O-(3-Chloro-4-fluorophenyl)hydroxylamine hydrochloride is a hydroxylamine derivative with applications in medicinal chemistry and organic synthesis. The hydrochloride form enhances the compound's stability and water solubility.

Synthesis
this compound hydrochloride can be synthesized through various methods involving the reaction of chlorinated and fluorinated aromatic compounds with hydroxylamine.

Reactivity and Properties
The compound features a chlorinated and fluorinated aromatic ring, which contributes to its reactivity and properties. The hydroxylamine group allows for various chemical transformations. The electron-withdrawing effects of chlorine and fluorine substituents on the aromatic ring enhance its nucleophilicity.

Scientific Applications
this compound hydrochloride has applications, including:

  • As a reagent in organic synthesis
  • As an intermediate in the synthesis of biologically active compounds
  • In medicinal chemistry

Role as an electron donor

This compound hydrochloride can donate electrons due to the hydroxylamine functional group, which allows it to participate in biochemical processes. Hydroxylamines' electron-donating nature makes them valuable as reducing agents in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of O-(3-Chloro-4-fluorophenyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares O-(3-Chloro-4-fluorophenyl)hydroxylamine with structurally related hydroxylamine derivatives, focusing on substituent effects, reactivity, and applications:

Compound Name Substituents Key Properties Applications Reference
This compound 3-Cl, 4-F on phenyl ring High stability due to electron-withdrawing Cl/F; moderate acidity (pKa ~6–7) Intermediate for pharmaceuticals, polymer crosslinking agents
O-(Benzyloxymethyl)hydroxylamine Benzyloxymethyl (-OCH₂C₆H₅) Electron-donating benzyl group increases nucleophilicity; less stable to oxidation Protecting group in peptide synthesis, precursor for N-oxide formation
O-(2,4-Dinitrophenyl)hydroxylamine 2,4-NO₂ on phenyl ring Strong electron-withdrawing nitro groups; highly acidic (pKa ~3–4) Derivatization agent in analytical chemistry (e.g., carbonyl detection)
O-(2-Morpholinoethyl)hydroxylamine 2-Morpholinoethyl (-CH₂CH₂N-morpholine) Polar, water-soluble; tertiary amine enhances solubility in aqueous media Reductive amination reactions, synthesis of N-substituted hydroxylamines

Key Observations

Substituent Effects on Reactivity :

  • The electron-withdrawing Cl/F groups in this compound reduce the basicity of the hydroxylamine group compared to O-(Benzyloxymethyl)hydroxylamine, which has an electron-donating benzyl group. This makes the former less nucleophilic but more resistant to oxidative degradation .
  • In contrast, O-(2,4-Dinitrophenyl)hydroxylamine exhibits extreme acidity due to the nitro groups, enabling its use in harsh derivatization conditions (e.g., silylation or PFBHA reactions for carbonyl analysis) .

However, steric hindrance from the aryl substituents may require optimized reaction conditions .

Stability and Handling :

  • Fluorinated hydroxylamines like this compound demonstrate superior thermal stability compared to nitro-substituted analogs, which may decompose exothermically under elevated temperatures .

Research Findings

  • A 2016 study on 3-chloro-N-phenyl-phthalimide () highlights the role of chloro substituents in stabilizing intermediates for polyimide synthesis.
  • Analytical methods for carbonyl detection () utilize nitro- or fluoro-substituted hydroxylamines due to their derivatization efficiency. This compound’s dual halogenation could offer unique selectivity in such applications .

Q & A

Q. How is this compound utilized in developing enzyme inhibitors?

  • IDO1 inhibition : The hydroxylamine moiety chelates the heme iron in IDO1, achieving IC₅₀ <0.5 µM. Derivatives with extended aromatic systems show improved potency .
  • SAR studies : Modify the benzyl group with electron-deficient substituents (e.g., -CF₃) to enhance target affinity .

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